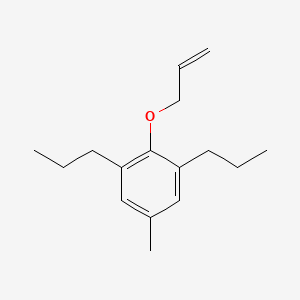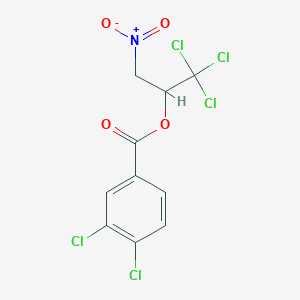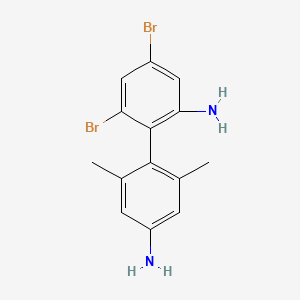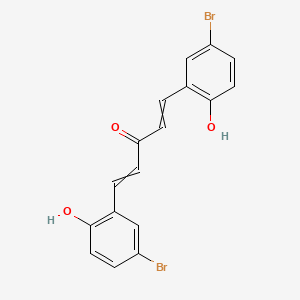![molecular formula C24H26O3 B14737021 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol CAS No. 6625-64-5](/img/structure/B14737021.png)
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is an organic compound with a complex structure It is characterized by multiple hydroxyl groups and dimethyl substitutions on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Alkylation: The phenol derivatives undergo alkylation using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Hydroxylation: The alkylated product is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Alkylated or acylated phenols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of drugs for treating oxidative stress-related diseases.
Industry
In the industrial sector, the compound is used in the production of polymers and resins. Its phenolic structure provides stability and enhances the mechanical properties of the materials.
作用机制
The mechanism of action of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, modulating their activity and providing protective effects.
相似化合物的比较
Similar Compounds
2,6-Dimethylphenol: A simpler phenolic compound with similar antioxidant properties.
2,4,6-Trimethylphenol: Another phenolic compound with additional methyl groups, offering different reactivity and stability.
2-Hydroxy-3,5-dimethylbenzyl alcohol: A related compound with a hydroxyl group and dimethyl substitutions, used in similar applications.
Uniqueness
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This complexity enhances its versatility in various applications, from organic synthesis to potential therapeutic uses.
属性
CAS 编号 |
6625-64-5 |
|---|---|
分子式 |
C24H26O3 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-8-16(3)22(25)20(10-14)12-18-6-5-7-19(24(18)27)13-21-11-15(2)9-17(4)23(21)26/h5-11,25-27H,12-13H2,1-4H3 |
InChI 键 |
ZBVMHRPGUVTUBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC(=CC(=C3O)C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


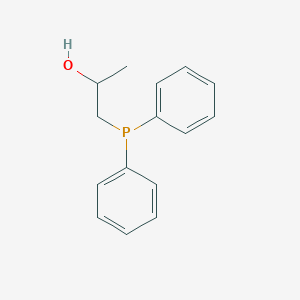
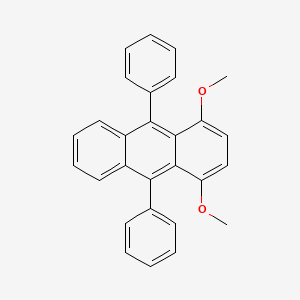

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
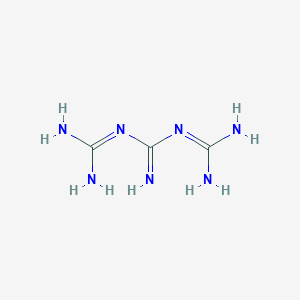

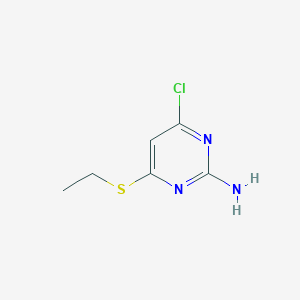

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
